~140-Fold Higher In Vitro Binding Affinity for the Benzodiazepine Site Compared to Zopiclone
Suriclone demonstrates significantly higher potency in displacing the benzodiazepine antagonist [³H]flumazenil from GABAA receptors in mouse cerebral cortical membranes, with an IC50 of 1.1 nM, compared to 35.8 nM for the in-class comparator zopiclone [1]. In a separate assay using [³H]Ro-15-1788 in rat brain, suriclone exhibited an IC50 of approximately 350 pM, making it roughly 140-fold more potent than zopiclone (IC50 ≈ 50 nM) [2].
| Evidence Dimension | Binding Affinity (Displacement of [³H]flumazenil) |
|---|---|
| Target Compound Data | IC50 = 1.1 nM |
| Comparator Or Baseline | Zopiclone: IC50 = 35.8 nM |
| Quantified Difference | Suriclone is ~32.5-fold more potent in this specific assay. A separate [³H]Ro-15-1788 assay showed a ~140-fold difference. |
| Conditions | Mouse cerebral cortical membranes, in vitro binding assay |
Why This Matters
This large potency differential dictates that zopiclone cannot be used as a substitute for suriclone in experiments requiring high-affinity, near-saturating receptor occupancy at low concentrations.
- [1] Concas, A., Serra, M., Santoro, G., Maciocco, E., Cuccheddu, T., & Biggio, G. (1994). The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines. Naunyn-Schmiedeberg's Archives of Pharmacology, 350(3), 294–300. https://doi.org/10.1007/BF00175035 View Source
- [2] Trifiletti, R. R., & Snyder, S. H. (1984). Anxiolytic cyclopyrrolones zopiclone and suriclone bind to a novel site linked allosterically to benzodiazepine receptors. Molecular Pharmacology, 26(3), 458–469. View Source
